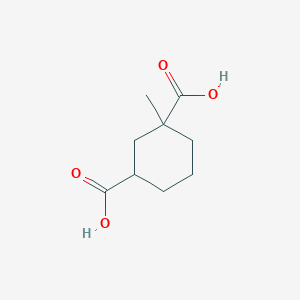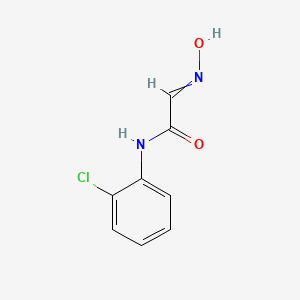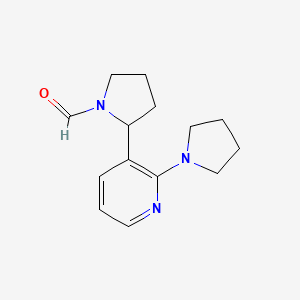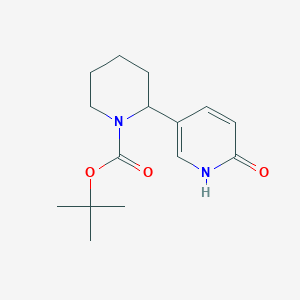
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline is an organic compound with the molecular formula C17H16N2OS and a molecular weight of 296.4 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the methoxy and methyl groups on the phenyl ring, along with the thiazole and aniline functionalities, makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a precursor compound containing a thiourea and a haloketone under acidic conditions . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-(4-Hydroxy-3-methylphenyl)thiazol-2-yl)aniline.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The methoxy and methyl groups can also influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine
- 2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine
- 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine
Uniqueness
3-(4-(4-Methoxy-3-methylphenyl)thiazol-2-yl)aniline is unique due to the specific substitution pattern on the phenyl ring and the presence of both thiazole and aniline functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H16N2OS |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
3-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C17H16N2OS/c1-11-8-12(6-7-16(11)20-2)15-10-21-17(19-15)13-4-3-5-14(18)9-13/h3-10H,18H2,1-2H3 |
Clave InChI |
MFGRDFFTWQMKIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CSC(=N2)C3=CC(=CC=C3)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)





![exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid](/img/structure/B11818597.png)
